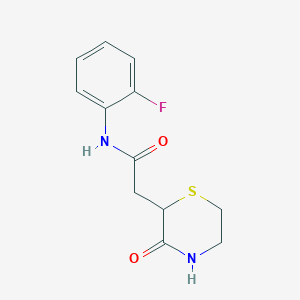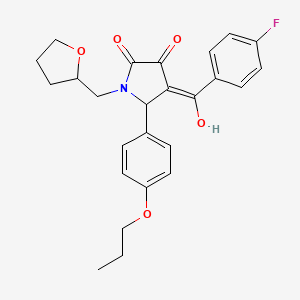![molecular formula C18H25N5O B5361600 N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide](/img/structure/B5361600.png)
N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide, also known as E7080 or Lenvatinib, is a small molecule tyrosine kinase inhibitor that is used in cancer treatment. It was developed by Eisai Co., Ltd. and received approval from the United States Food and Drug Administration (FDA) in 2015 for the treatment of thyroid cancer.
作用機序
N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide exerts its anti-tumor effects by inhibiting multiple tyrosine kinases. VEGFR inhibition leads to the inhibition of angiogenesis, which is essential for tumor growth and metastasis. FGFR inhibition leads to the inhibition of tumor cell proliferation and survival. PDGFR inhibition leads to the inhibition of tumor cell migration and invasion. RET proto-oncogene inhibition leads to the inhibition of tumor cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have a significant effect on tumor growth and metastasis. It inhibits angiogenesis, tumor cell proliferation, survival, migration, and invasion. It also induces tumor cell apoptosis. In addition, this compound has been shown to have a significant effect on the tumor microenvironment, including the immune system, stromal cells, and extracellular matrix.
実験室実験の利点と制限
N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide has several advantages for lab experiments. It has a high potency and selectivity for multiple tyrosine kinases, which makes it a valuable tool for studying the role of these kinases in cancer. It also has a low toxicity profile, which makes it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It has a short half-life, which requires frequent dosing in animal studies. It also has a high cost, which may limit its use in some labs.
将来の方向性
There are several future directions for N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide research. One direction is to investigate its potential in combination therapy with other anti-cancer agents. Another direction is to investigate its potential in other types of cancer, such as breast cancer and prostate cancer. Additionally, there is a need for further studies to understand the molecular mechanisms underlying its anti-tumor effects and to develop biomarkers for patient selection and monitoring. Finally, there is a need for the development of more potent and selective tyrosine kinase inhibitors for the treatment of cancer.
合成法
N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide is synthesized using a multi-step process. The first step involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form 3,4-dimethylbenzoyl chloride. The second step involves the reaction of 3,4-dimethylbenzoyl chloride with 2-aminoethylamine to form N-(2-aminoethyl)-3,4-dimethylbenzamide. The third step involves the reaction of N-(2-aminoethyl)-3,4-dimethylbenzamide with 4-ethylamino-6-methyl-2-pyrimidinamine to form this compound.
科学的研究の応用
N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including thyroid cancer, renal cell carcinoma, hepatocellular carcinoma, and non-small cell lung cancer. It has been shown to inhibit the activity of multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptor (PDGFR), and RET proto-oncogene. The inhibition of these tyrosine kinases leads to the inhibition of angiogenesis, tumor growth, and metastasis.
特性
IUPAC Name |
N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-5-19-16-11-14(4)22-18(23-16)21-9-8-20-17(24)15-7-6-12(2)13(3)10-15/h6-7,10-11H,5,8-9H2,1-4H3,(H,20,24)(H2,19,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACGEPMHVZTJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NCCNC(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{1-[4-methoxy-3-(methoxymethyl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5361521.png)
![(1R*,2R*,6S*,7S*)-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5361527.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5361543.png)


![4-(2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)piperazin-2-one](/img/structure/B5361584.png)

![N-ethyl-6-[2-(4-fluorophenyl)morpholin-4-yl]-N-methylnicotinamide](/img/structure/B5361594.png)
![2-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5361602.png)
![6-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1-methyl-1H-indole](/img/structure/B5361607.png)
![6-(methoxymethyl)-1-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5361612.png)
![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B5361616.png)
![4-(3-methoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B5361619.png)